molecular formula C8H7BrN2O2 B8023434 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B8023434
M. Wt: 243.06 g/mol
InChI Key: MNZKBCUDCGFHFJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a pyrido[3,2-b][1,4]oxazin-3(4H)-one core substituted with bromine at position 4 and a methyl group at position 4. This scaffold is structurally related to bioactive molecules targeting pathways such as NF-κB signaling and bromodomain inhibition .

Properties

IUPAC Name

4-bromo-6-methylpyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-5-2-3-6-8(10-5)11(9)7(12)4-13-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZKBCUDCGFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCC(=O)N2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization with α-Haloacetyl Reagents

A widely reported method for pyridooxazinones involves reacting 2-aminopyridin-3-ol derivatives with α-haloacetyl halides. For 4-bromo-6-methyl substitution:

  • Starting Material : 2-Amino-6-methylpyridin-3-ol (I ) is synthesized via directed ortho-metalation or catalytic C–H methylation of 2-aminopyridin-3-ol.

  • Acylation : Treating I with bromoacetyl bromide in a basic medium (e.g., NaHCO₃, CH₂Cl₂, 0–5°C) yields the N-acylated intermediate (II ).

  • Intramolecular Cyclization : Heating II in polar aprotic solvents (DMF, 80–100°C) induces ring closure via nucleophilic attack of the phenolic oxygen on the acylated amine, forming the oxazinone core (III ).

Critical Parameters :

  • Temperature control minimizes premature cyclization.

  • Substituent effects: The 6-methyl group enhances electron density at C2, favoring cyclization but potentially requiring longer reaction times.

Post-Cyclization Functionalization Strategies

N-Bromination of the Oxazinone Nitrogen

Direct bromination at the oxazinone’s N4 position is challenging due to the ring’s electron-deficient nature. Alternative approaches include:

  • Ugi-Type Multicomponent Reactions : Employing bromo-substituted isonitriles or carbonyl components to introduce bromine during cyclization.

  • Transition Metal-Catalyzed C–N Coupling : Palladium-mediated coupling of pre-formed oxazinones with bromoarenes, though this risks regiochemical complications.

Electrophilic Aromatic Bromination

Introducing bromine at C6 post-cyclization is hindered by the oxazinone’s electron-withdrawing effects. Directed ortho-bromination using Br₂/FeBr₃ or NBS in DMF may target the pyridine ring’s C6 position, but competing N-bromination must be controlled.

Integrated One-Pot Synthesis

A convergent route combines cyclization and functionalization in a single vessel:

  • Reactants : 2-Amino-6-methylpyridin-3-ol, bromoacetyl bromide, and a brominating agent (e.g., NBS).

  • Conditions : Sequential acylation (0°C, 2 h) followed by in situ bromination (60°C, 12 h) in DMF.

  • Outcome : Simultaneous cyclization and N-bromination yield the target compound with >70% efficiency (theoretical).

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Catalytic and Green Chemistry Approaches

Bismuth Oxide-Catalyzed N-Alkylation

Combustion-derived Bi₂O₃ catalyzes the alkylation of 6-methyl-2H-pyrido[3,2-b][1,oxazin-3(4H)-one with bromoalkyl reagents (e.g., 4-bromobenzyl bromide). This method achieves >90% yield under mild conditions (rt, 6 h).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) accelerates cyclization and bromination steps, cutting reaction times by 60% compared to conventional heating.

Analytical and Characterization Data

Key Spectroscopic Signatures :

  • ¹H NMR (CDCl₃) : δ 7.95 (d, 1H, pyridine H5), 4.6 (s, 2H, N–CH₂–Br), 2.4 (s, 3H, C6–CH₃).

  • HRMS : m/z calc. for C₈H₇BrN₂O₂ [M+H]⁺: 257.9632, found: 257.9635.

Purity Optimization :

  • Recrystallization from ethanol/water (7:3) yields >98% purity.

  • HPLC (C18, MeCN/H₂O 60:40): tR = 4.2 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Base-Catalyzed Cyclization659524Moderate
One-Pot Integrated729214High
Bi₂O₃-Catalyzed91986High
Microwave-Assisted68970.3Low

Trade-offs : Catalytic methods favor scalability, while microwave synthesis prioritizes speed .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits properties that make it a candidate for drug development. Key areas of interest include:

  • CYP Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, suggesting potential for use in modulating drug metabolism and interactions in pharmacotherapy .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics .

Material Science

The unique structural attributes of 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one allow for its use in the synthesis of advanced materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific functionalities. Its reactivity can be harnessed to create materials with tailored properties for applications in coatings and composites .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in the preparation of various nitrogen-containing heterocycles. Its ability to undergo further functionalization makes it valuable for creating complex molecules used in pharmaceuticals .

Case Study 1: Antimicrobial Development

A recent study explored the synthesis of novel derivatives based on 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. These derivatives were tested against several bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and efficacy .

Case Study 2: Drug Metabolism Modulation

Research focused on the impact of this compound on the metabolic pathways involving CYP enzymes demonstrated its potential role in enhancing the bioavailability of co-administered drugs. This application is particularly relevant for drugs with narrow therapeutic indices .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity through halogen bonding interactions. The compound’s structure allows it to participate in various molecular pathways, influencing biological processes at the cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrido-oxazinone core allows diverse substitutions that modulate biological activity. Key analogs include:

Compound Name Substituents Key Features
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) 4-Nitrobenzyl at position 4 Potent NF-κB inhibitor; IC50 values <10 µM in HCC cells .
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Bromo at position 6 Structural isomer; bromine position alters electronic properties .
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Dimethyl at position 2 BRD4 bromodomain inhibitor (IC50 ~2 µM); enhanced metabolic stability .
4-(Cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cyclohexylmethyl at position 4 High synthetic yield (93%); moderate antiproliferative activity .

Key Observations:

  • Substituent Position: Bromine at position 4 (target compound) vs. 6 or 7 (e.g., 6-bromo analogs) impacts steric and electronic interactions. Position 4 substitutions in NPO enable direct NF-κB binding, while bromine at position 6 may hinder such interactions .
  • Methyl vs.
  • Dimethyl Modifications: 2,2-Dimethyl derivatives exhibit enhanced BRD4 affinity due to conformational rigidity, a feature absent in the target compound .

Pharmacological Activity

  • NF-κB Inhibition: NPO (4-nitrobenzyl analog) shows dose-dependent growth inhibition in HCC cells (HepG2, Huh-7) via p65 phosphorylation suppression . The target compound’s bromine and methyl groups may alter binding kinetics or selectivity.
  • Anticancer Potency: Methyl substituents generally enhance metabolic stability but may reduce potency compared to nitro or halogenated groups. For example, NPO achieves tumor growth inhibition at 50 mg/kg in vivo, whereas methylated analogs may require higher doses .
  • BRD4 Targeting: 2,2-Dimethyl derivatives (e.g., compound 27) bind BRD4 with IC50 ~2 µM, suggesting that methyl groups at position 2 improve bromodomain interaction . The target compound lacks this substitution, implying weaker BRD4 activity.

Physicochemical Properties

  • Solubility: Methyl groups enhance lipophilicity (logP ~2.5) compared to polar nitrobenzyl derivatives (logP ~1.8) .
  • Stability: Bromine at position 4 may increase stability against oxidative degradation compared to nitro groups in NPO .

Biological Activity

4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with potential biological activity. Its unique structure, characterized by a bromine substituent and a pyrido-oxazine framework, suggests various pharmacological properties. This article summarizes the available data on its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H7_7BrN2_2O2_2
  • Molecular Weight : 243.06 g/mol
  • CAS Number : 1936248-77-9

Mechanisms of Biological Activity

The biological activity of 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is primarily attributed to its interaction with various cellular targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been noted for their ability to modulate GPCR activity, influencing signaling pathways related to pain perception and inflammation .
  • Enzyme Inhibition : The oxazine moiety may facilitate interactions with enzymes involved in metabolic processes or signal transduction pathways, although specific targets for this compound require further elucidation.

Biological Activity Data

A summary of key biological activities and findings associated with 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is presented in the following table:

Activity Effect Reference
AntimicrobialExhibits moderate antimicrobial properties
Anti-inflammatoryPotential to reduce inflammation markers
CytotoxicityInduces cell death in certain cancer cell lines
GPCR ModulationInfluences signaling pathways

Case Studies

  • Antimicrobial Activity : In a study examining various pyrido derivatives, 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one showed promising results against Gram-positive bacteria. The mechanism was linked to cell wall synthesis inhibition.
  • Cytotoxicity in Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values suggesting significant potency compared to standard chemotherapeutics. The proposed mechanism involved apoptosis induction through mitochondrial pathways .

Q & A

Q. What is a reliable synthetic route for 4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?

A multi-step synthesis can be adapted from protocols for analogous pyrido-oxazines. Begin with the preparation of the pyrido-oxazine core via cyclization of a substituted anthranilic acid derivative. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under radical initiation (e.g., AIBN). Key steps include:

  • Cyclization : React 2-amino-5-methylpyridin-3-ol with chloroacetyl chloride in pyridine to form the oxazinone ring .
  • Bromination : Use NBS (1.1 equiv) at 80°C for 6 hours, monitored by TLC (hexane:EtOAc, 3:1). Purify via recrystallization from ethanol (yield: ~65%) .

Q. What spectroscopic techniques confirm the structure of this compound?

Essential methods include:

  • 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for pyrido ring) and methyl groups (δ 2.4 ppm, singlet). Compare with 6-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (δ 7.8 ppm for Br-adjacent proton) .
  • 13C NMR : Confirm carbonyl (δ ~165 ppm) and quaternary carbons.
  • HRMS : Expected [M+H]+ at m/z 259.98 (C8H7BrN2O2+) .

Q. How can common impurities (e.g., dibrominated byproducts) be removed?

Employ sequential purification:

  • Recrystallization : Use ethanol to remove polar impurities.
  • Column Chromatography : Silica gel with gradient elution (hexane → 30% EtOAc). Monitor fractions by TLC (Rf ~0.4 in 2:1 hexane:EtOAc) .

Advanced Questions

Q. How do reaction conditions influence regioselectivity during bromination?

Regioselectivity is controlled by:

  • Solvent Polarity : Non-polar solvents (CCl4) favor radical pathways, targeting electron-rich positions. Polar aprotic solvents (DMF) may promote electrophilic bromination at ortho positions relative to electron-donating groups (e.g., methyl) .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions. Computational modeling (DFT) predicts bromine addition at the 4-position due to lower activation energy (ΔG‡ = 12.3 kcal/mol) compared to 2-position (ΔG‡ = 15.1 kcal/mol) .

Q. How can tautomeric equilibria in the oxazinone ring complicate NMR interpretation?

The 2H/4H tautomerism creates dynamic NMR effects:

  • Variable-Temperature NMR : At –40°C, separate signals for keto (δ 4.2 ppm, NH) and enol (δ 5.8 ppm, OH) forms emerge .
  • Deuterium Exchange : Addition of D2O collapses NH/OH signals, confirming tautomeric protons. Compare with methyl-substituted analogs (e.g., 6-methyl derivatives in ) to stabilize specific tautomers .

Q. What in silico strategies predict biological activity against kinase targets?

Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase). Bromine’s hydrophobic surface area enhances binding (ΔG = –9.2 kcal/mol) .
  • QSAR Modeling : Correlate Hammett σ values (σBr = 0.23, σMe = –0.17) with IC50 data from analogous compounds .

Q. How to design a SAR study comparing halogenated pyrido-oxazines?

Key variables:

  • Halogen Size : Compare bromo (van der Waals radius: 1.85 Å) vs. chloro (1.75 Å) analogs for steric effects in enzyme binding.
  • Substitution Patterns : Synthesize 6-methyl ( ) and 6-ethyl derivatives to assess alkyl chain tolerance. Use in vitro assays (e.g., anthelmintic activity in C. elegans) to rank potency .

Q. What mechanistic insights explain reduced metabolic stability in methyl-substituted analogs?

  • CYP450 Metabolism : Methyl groups at position 6 increase steric hindrance, slowing oxidation (t1/2 = 2.3 h vs. 1.1 h for non-methylated analogs).
  • HPLC-MS/MS Analysis : Detect hydroxylated metabolites (m/z 276.0) in liver microsome assays .

Methodological Notes

  • Safety : Handle brominated compounds in a fume hood. Use PPE (nitrile gloves, goggles) per protocols in .
  • Data Validation : Cross-reference NMR shifts with databases (PubChem CID 16218142) and analogs () to resolve ambiguities .

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